![molecular formula C16H14ClN5O2 B12388556 4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid CAS No. 57343-54-1](/img/structure/B12388556.png)
4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DQn-1 is a potent antifolate compound with significant activity against Mycobacterium tuberculosis. It directly inhibits dihydrofolate reductase enzyme activity, making it a valuable compound in the treatment of tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DQn-1 involves the reaction of specific aromatic amines with chloroformates under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of DQn-1 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: DQn-1 can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: DQn-1 can participate in substitution reactions, particularly nucleophilic substitutions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DQn-1 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Used in the development of new antifolate drugs and as a reference compound in pharmaceutical research.
Wirkmechanismus
DQn-1 exerts its effects by inhibiting the dihydrofolate reductase enzyme, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and amino acids. By inhibiting this enzyme, DQn-1 disrupts the synthesis of DNA, RNA, and proteins, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Methotrexate: Another antifolate that inhibits dihydrofolate reductase but is used primarily in cancer treatment.
Trimethoprim: An antibiotic that also targets dihydrofolate reductase but is used for different bacterial infections.
Uniqueness of DQn-1: DQn-1 is unique in its high potency against Mycobacterium tuberculosis, with a lower minimum inhibitory concentration compared to other antifolates. This makes it particularly valuable in the treatment of tuberculosis .
Eigenschaften
CAS-Nummer |
57343-54-1 |
|---|---|
Molekularformel |
C16H14ClN5O2 |
Molekulargewicht |
343.77 g/mol |
IUPAC-Name |
4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H14ClN5O2/c17-13-9(3-6-11-12(13)14(18)22-16(19)21-11)7-20-10-4-1-8(2-5-10)15(23)24/h1-6,20H,7H2,(H,23,24)(H4,18,19,21,22) |
InChI-Schlüssel |
OARHSEZBVKKLFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



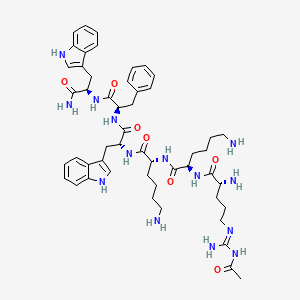
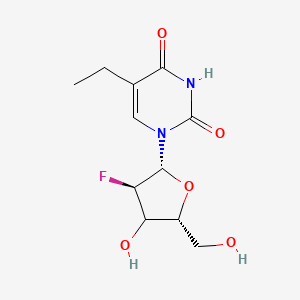
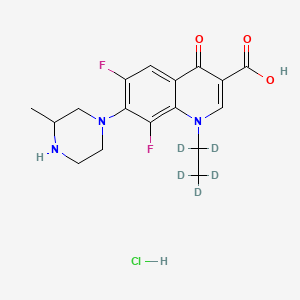
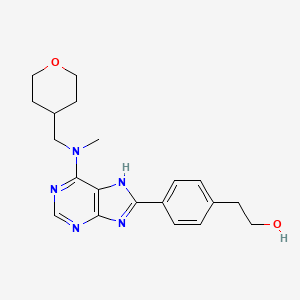
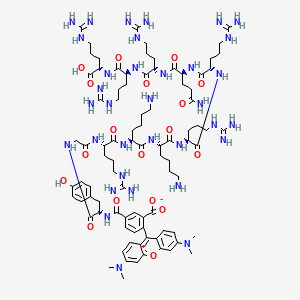
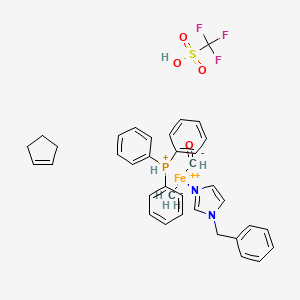

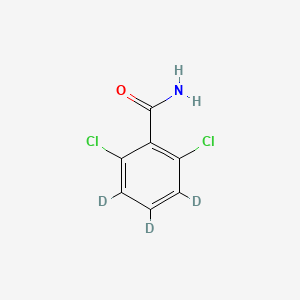

![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
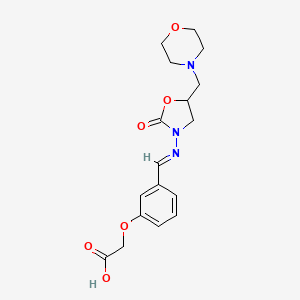
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

